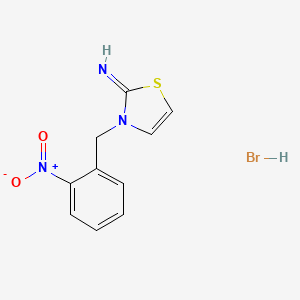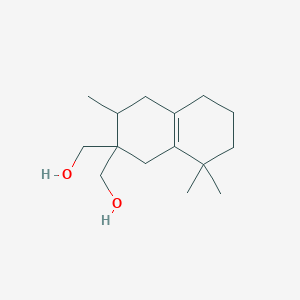
(3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,2-diyl)dimethanol
Übersicht
Beschreibung
(3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,2-diyl)dimethanol, also known as TODM, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TODM is a bicyclic compound that contains two hydroxyl groups and is commonly used in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of (3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,2-diyl)dimethanol is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions due to the presence of the two hydroxyl groups.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of (3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,2-diyl)dimethanol. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,2-diyl)dimethanol in lab experiments is its ease of synthesis. The compound is readily available and can be synthesized in large quantities. Additionally, (3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,2-diyl)dimethanol is stable under a wide range of conditions and can be stored for long periods without degradation.
One limitation of using (3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,2-diyl)dimethanol in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, the compound is not very reactive and may require the use of a catalyst or other reagents to initiate a reaction.
Zukünftige Richtungen
There are several potential future directions for research on (3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,2-diyl)dimethanol. One area of interest is its application in the synthesis of new polymers and materials. Additionally, further studies on the mechanism of action of (3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,2-diyl)dimethanol could provide insights into its reactivity and potential uses in organic reactions. Finally, research on the biological activity of (3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,2-diyl)dimethanol could lead to the development of new pharmaceuticals or other therapeutic agents.
Wissenschaftliche Forschungsanwendungen
(3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,2-diyl)dimethanol has been extensively studied for its application in the field of organic chemistry. It is commonly used as a building block in the synthesis of various compounds, such as polymers, resins, and pharmaceuticals. (3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,2-diyl)dimethanol has also been used as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
[2-(hydroxymethyl)-3,8,8-trimethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-11-7-12-5-4-6-14(2,3)13(12)8-15(11,9-16)10-17/h11,16-17H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMPDCQZTABMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC1(CO)CO)C(CCC2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401161283 | |
| Record name | 3,4,5,6,7,8-Hexahydro-3,8,8-trimethyl-2,2(1H)-naphthalenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401161283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6,7,8-Hexahydro-3,8,8-trimethyl-2,2(1H)-naphthalenedimethanol | |
CAS RN |
300717-73-1 | |
| Record name | 3,4,5,6,7,8-Hexahydro-3,8,8-trimethyl-2,2(1H)-naphthalenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300717-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6,7,8-Hexahydro-3,8,8-trimethyl-2,2(1H)-naphthalenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401161283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[1,4-butanediylbis(thio)]dithiophene](/img/structure/B3821515.png)
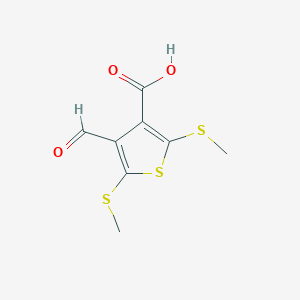
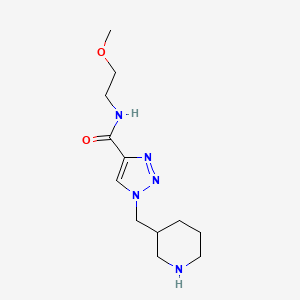
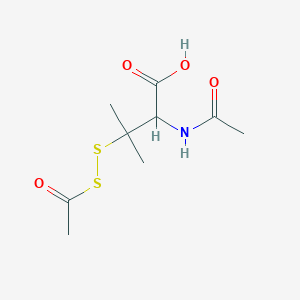

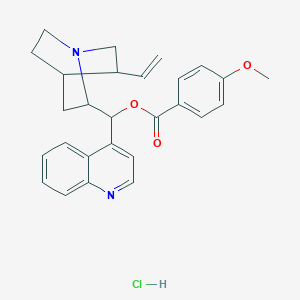

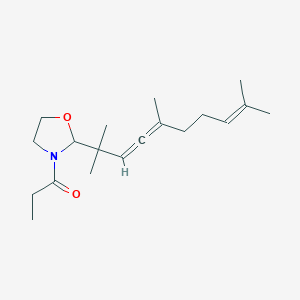

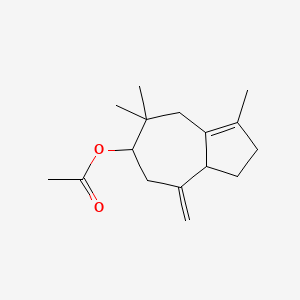
![isopropyl 3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylate](/img/structure/B3821574.png)
![5-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3821603.png)
![{[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3821611.png)
